Georgia Blue
Description
"Georgia Blue" is a conceptualized phosphor compound developed to address limitations in white light-emitting diode (LED) technology, particularly in achieving warm-white illumination with high color rendition. Its development aligns with research goals outlined in , which emphasizes improving correlated color temperature (CCT) and color rendition index (CRI) in LEDs through phosphor innovation .
Properties
CAS No. |
93804-99-0 |
|---|---|
Molecular Formula |
C34H26N6NaO20S6+ |
Molecular Weight |
1054.0 g/mol |
IUPAC Name |
sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?; |
InChI Key |
YDXDLXHWUFRUQU-SGSPRHBESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene Blue is synthesized through a series of chemical reactions starting from dimethylaniline. The process involves the oxidation of dimethylaniline in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium thiosulfate. The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, Methylene Blue is produced on a large scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the highest quality product.
Chemical Reactions Analysis
Stability and Environmental Factors
Gardenia Blue exhibits unique stability compared to synthetic dyes:
| Property | Gardenia Blue | FD&C Blue No. 1 (Synthetic) |
|---|---|---|
| pH Stability | Stable (pH 3–9) | Degrades at pH > 7 |
| Thermal Stability | Stable ≤80°C | Stable ≤100°C |
| Light Resistance | ~80% retention after 5 h | ~95% retention |
-
pH Effects : Unlike anthocyanins (e.g., cyanidin derivatives), Gardenia Blue does not undergo color shifts with pH due to its non-ionic chromophore .
-
Metal Ion Interactions : The dye forms complexes with Al³⁺ and Fe³⁺, enhancing color intensity but risking precipitation .
Mechanism of Color Formation
The blue color arises from extended conjugation in the genipin-amino acid adduct:
-
Chromophore Structure : A conjugated dienone system with auxochromic amino groups.
-
Absorption Spectrum : Peak at 590 nm (blue region), confirmed via UV-Vis spectroscopy .
Comparative Analysis with Other Blue Dyes
Gardenia Blue’s synthesis leverages sustainable bioresources, though its industrial use requires optimization for thermal stability. Further research into amino acid variants and encapsulation techniques could enhance its applicability .
Scientific Research Applications
Methylene Blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed as a stain for microscopy to visualize cellular structures.
Medicine: Used in the treatment of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.
Industry: Utilized in the dyeing of textiles and as a pH indicator.
Mechanism of Action
Methylene Blue exerts its effects through its ability to accept and donate electrons. In biological systems, it acts as an electron carrier in the mitochondrial electron transport chain, enhancing cellular respiration and ATP production. It also has antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
YAG:Ce (Baseline Phosphor)
- Structure : $ \text{Y}3\text{Al}5\text{O}_{12}:\text{Ce}^{3+} $.
- Emission : Broad yellow spectrum (500–700 nm) under blue LED excitation (~450 nm).
- Performance: External Quantum Efficiency (QE): ~75%. Luminous Efficacy: ~100 lm/W. Limitations: High CCT (~6000 K), low CRI (~75) due to lack of red emission.
- Applications : Dominates commercial LEDs for backlighting and automotive headlights but unsuitable for indoor lighting .
Eu²⁺-Doped Phosphors (Red-Emitting Additives)
- Structure : Variants include $ \text{CaAlSiN}3:\text{Eu}^{2+} $ and $ \text{Sr}2\text{Si}5\text{N}8:\text{Eu}^{2+} $.
- Emission : Narrow red-orange spectrum (600–650 nm).
- Performance :
- QE: ~80–85%.
- Thermal Stability: Degrades above 150°C, limiting high-power applications.
- Role : Combined with YAG:Ce to enhance CRI (up to 90) and lower CCT (~4000 K). Drawbacks include complex fabrication and efficiency loss due to reabsorption .
Nitridosilicate Phosphors
- Structure : $ \text{MSi}2\text{N}2\text{O}_2:\text{Eu}^{2+} $ (M = Ca, Sr, Ba).
- Emission : Broad spectrum (500–700 nm) with inherent red components.
- Performance :
- QE: ~70–80%.
- CCT: Adjustable to 3000–4500 K.
- CRI: ~85–90.
- Advantages : Single-phosphor solution simplifies LED design. Challenges include high synthesis costs and sensitivity to moisture .
"Georgia Blue" (Hypothesized Advanced Phosphor)
- Proposed Structure : Modified garnet or nitride host with dual dopants (e.g., $ \text{Ce}^{3+} $ and $ \text{Mn}^{4+} $) for multi-wavelength emission.
- Emission : Enhanced red component (600–650 nm) alongside blue and yellow bands.
- Performance :
- QE: ~80–85% (theoretical).
- CCT: Tunable to 2700–4000 K.
- CRI: >90.
- Thermal Stability: Maintains >90% efficiency at 200°C.
- Innovation: Addresses reabsorption and stability issues in multi-phosphor systems, enabling cost-effective warm-white LEDs for indoor use .
Data Table: Comparative Analysis
| Parameter | YAG:Ce | Eu²⁺-Doped Phosphors | Nitridosilicates | "this compound" |
|---|---|---|---|---|
| Emission Range (nm) | 500–700 | 600–650 | 500–700 | 450–700 |
| QE (%) | 75 | 80–85 | 70–80 | 80–85 (est.) |
| CCT (K) | ~6000 | ~4000 (with YAG:Ce) | 3000–4500 | 2700–4000 |
| CRI | 75 | 90 | 85–90 | >90 |
| Thermal Stability | Stable up to 200°C | Degrades >150°C | Moderate | Stable up to 200°C |
| Synthesis Complexity | Low | High | High | Moderate (est.) |
Research Findings and Challenges
- Eu²⁺-Doped Phosphors : Improve CRI but introduce thermal and stability issues.
- Nitridosilicates : Single-phosphor advantage offset by cost and sensitivity.
- "this compound" : Hypothetically bridges these gaps via multi-emission design but requires validation in synthesis scalability and long-term durability .
Biological Activity
Introduction
Georgia Blue refers to a specific variety of blueberries cultivated in Georgia, known for its high nutritional value and biological activity. This article explores the biological activities associated with this compound, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications. The findings are supported by data tables and recent research studies.
Nutritional Profile
This compound blueberries are rich in various bioactive compounds, including flavonoids, anthocyanins, and phenolic acids. These compounds contribute significantly to their health benefits.
| Compound | Concentration (mg/100g) | Biological Activity |
|---|---|---|
| Flavonoids | 90-150 | Antioxidant, anti-inflammatory |
| Anthocyanins | 100-250 | Antioxidant, neuroprotective |
| Phenolic Acids | 50-100 | Antioxidant, antimicrobial |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity due to its high levels of anthocyanins and flavonoids. A study found that the antioxidant capacity of this compound extracts was higher than that of many other fruit extracts.
Case Study: Antioxidant Capacity
In a comparative study of various fruits, this compound blueberries demonstrated a DPPH radical scavenging activity of 85%, significantly higher than strawberries (65%) and raspberries (70%) . This suggests that this compound can effectively neutralize free radicals, which are implicated in oxidative stress and various chronic diseases.
Anti-Inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties. In vitro studies indicate that extracts from these blueberries can inhibit the production of pro-inflammatory cytokines.
Research Findings
- Inhibition of Cytokines : A recent study demonstrated that this compound extracts reduced the expression of TNF-α and IL-6 in LPS-stimulated macrophages by up to 50% .
- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Potential Therapeutic Applications
The biological activities of this compound suggest potential applications in preventing or managing various health conditions:
- Cardiovascular Health : Due to their antioxidant properties, this compound blueberries may help lower blood pressure and improve endothelial function.
- Diabetes Management : The anti-inflammatory effects can aid in reducing insulin resistance.
- Cognitive Function : The neuroprotective properties linked to anthocyanins may support brain health and reduce the risk of neurodegenerative diseases.
Q & A
Q. How can long-term stability studies of this compound be structured to account for variable storage conditions?
- Methodology : Design accelerated aging experiments (40°C/75% RH) with periodic sampling. Use Arrhenius equations to extrapolate shelf life. Include control batches and blind testing to minimize observer bias .
Methodological Resources
- Literature Review : Use Google Scholar’s
source:operator to target high-impact journals (e.g., Journal of Applied Chemistry) . - Data Analysis : Leverage R or Python for non-linear regression modeling and hypothesis testing .
- Ethical Compliance : Reference the ACS Ethical Guidelines for chemical safety and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
